molecular formula C9H8N4 B11768736 2-(3-Amino-1H-indazol-4-yl)acetonitrile

2-(3-Amino-1H-indazol-4-yl)acetonitrile

Cat. No.: B11768736
M. Wt: 172.19 g/mol
InChI Key: KZVPEQKNJDTGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-1H-indazol-4-yl)acetonitrile is a chemical compound with the molecular formula C9H8N4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features an indazole ring system substituted with an amino group at the 3-position and an acetonitrile group at the 4-position.

Preparation Methods

The synthesis of 2-(3-Amino-1H-indazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-amino-1H-indazole with acetonitrile in the presence of a base such as sodium hydride . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-(3-Amino-1H-indazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-indazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the indazole ring system allow the compound to form hydrogen bonds and π-π interactions with target proteins, potentially inhibiting their activity . This inhibition can disrupt key biological pathways, leading to therapeutic effects in diseases like cancer and inflammation.

Comparison with Similar Compounds

Similar compounds to 2-(3-Amino-1H-indazol-4-yl)acetonitrile include other indazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

2-(3-amino-1H-indazol-4-yl)acetonitrile

InChI

InChI=1S/C9H8N4/c10-5-4-6-2-1-3-7-8(6)9(11)13-12-7/h1-3H,4H2,(H3,11,12,13)

InChI Key

KZVPEQKNJDTGQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.